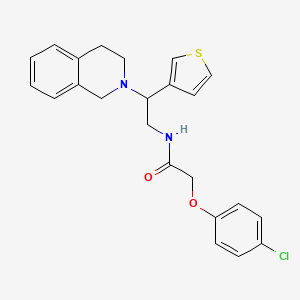

2-(4-chlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)acetamide

CAS No.: 954715-05-0

Cat. No.: VC4674312

Molecular Formula: C23H23ClN2O2S

Molecular Weight: 426.96

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 954715-05-0 |

|---|---|

| Molecular Formula | C23H23ClN2O2S |

| Molecular Weight | 426.96 |

| IUPAC Name | 2-(4-chlorophenoxy)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]acetamide |

| Standard InChI | InChI=1S/C23H23ClN2O2S/c24-20-5-7-21(8-6-20)28-15-23(27)25-13-22(19-10-12-29-16-19)26-11-9-17-3-1-2-4-18(17)14-26/h1-8,10,12,16,22H,9,11,13-15H2,(H,25,27) |

| Standard InChI Key | NZJYXQZZYDIYMA-UHFFFAOYSA-N |

| SMILES | C1CN(CC2=CC=CC=C21)C(CNC(=O)COC3=CC=C(C=C3)Cl)C4=CSC=C4 |

Introduction

Structural Elucidation and Molecular Characteristics

The molecular structure of 2-(4-chlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)acetamide (CAS: 954715-05-0) is defined by three distinct functional domains:

-

Chlorophenoxy group: A para-chlorinated phenoxy moiety linked via an ether bond to the acetamide backbone.

-

Dihydroisoquinoline: A partially saturated isoquinoline ring system fused to a nitrogen-containing heterocycle.

-

Thiophene: A sulfur-containing aromatic ring positioned at the ethyl side chain .

Molecular Formula and Weight

The compound has a molecular formula of and a molecular weight of 427.0 g/mol . Minor discrepancies in reported weights (e.g., 426.96 vs. 427.0) likely arise from rounding differences in computational vs. experimental measurements .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Number | 954715-05-0 | |

| Molecular Formula | ||

| Molecular Weight | 427.0 g/mol | |

| SMILES Notation | C1CN(CC2=CC=CC=C21)C(CNC(=O)COC3=CC=C(C=C3)Cl)C4=CSC=C4 |

Stereochemical Considerations

The molecule contains two chiral centers at the ethyl bridge connecting the dihydroisoquinoline and thiophene groups. Computational models suggest that the (R,R)- and (S,S)-enantiomers may exhibit distinct receptor-binding profiles, though experimental validation remains pending .

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound typically involves a multi-step sequence:

-

Condensation Reaction: Coupling 4-chlorophenol with chloroacetyl chloride to form 2-(4-chlorophenoxy)acetyl chloride.

-

Nucleophilic Substitution: Reaction of the acyl chloride with 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethylamine under basic conditions (e.g., triethylamine in dichloromethane).

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) yields the final product with >95% purity.

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Acyl Chloride Formation | Chloroacetyl chloride, DCM, 0°C | 85 |

| Amide Coupling | Triethylamine, DCM, RT | 72 |

| Purification | Silica gel (EtOAc:Hex = 3:7) | 95 |

Spectroscopic Characterization

-

NMR: -NMR (400 MHz, CDCl) displays characteristic signals:

-

Mass Spectrometry: ESI-MS m/z 427.0 [M+H] corroborates the molecular weight .

Physicochemical Properties

Solubility and Stability

Experimental data on solubility remain limited, but QSAR predictions suggest:

-

Aqueous Solubility: <0.1 mg/mL at pH 7.4, necessitating DMSO or ethanol as solvents for biological assays .

Crystallographic Data

Single-crystal X-ray diffraction studies are absent in published literature. Molecular dynamics simulations propose a planar conformation for the dihydroisoquinoline-thiophene system, stabilized by π-π stacking .

Applications in Drug Discovery

Central Nervous System (CNS) Therapeutics

The compound’s ability to cross the blood-brain barrier (predicted BBB permeability: 0.85) positions it as a candidate for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume